3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C5H3F5N2 |
|---|---|
Molecular Weight |
186.08 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H3F5N2/c6-4(7)2-1-3(12-11-2)5(8,9)10/h1,4H,(H,11,12) |
InChI Key |
JNZMCMSGSKHZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
This method involves the cyclocondensation of methylhydrazine with fluorinated β-diketones or β-ketoesters. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in the presence of a Brønsted acid catalyst (e.g., HCl or H₂SO₄) to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration and aromatization.
Key Optimization Parameters:
-
Temperature : 60–80°C for 6–12 hours.
-
Solvent : Ethanol or water/ethanol mixtures.
-
Regioselectivity : Controlled by steric and electronic effects of substituents.
Yield and Scalability:
-
Isolation : Distillation under reduced pressure (0.1–1 mmHg) separates isomers based on boiling point differences.
Halogenation and Fluorination of Preformed Pyrazoles
Bromination Followed by Fluorination
A two-step approach involves brominating 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 5-position using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, 60°C). The resulting 4-bromo intermediate undergoes halogen exchange with HF or KF in the presence of a Cu(I) catalyst to introduce the difluoromethyl group.
Experimental Data:
Direct Difluoromethylation via C–H Activation
Recent advances employ transition-metal catalysts (e.g., Pd or Ru) to directly introduce -CF₂H groups into preformed pyrazoles. For instance, 5-(trifluoromethyl)-1H-pyrazole reacts with difluoromethyl iodide (CF₂HI) under Pd(OAc)₂ catalysis in DMF at 120°C.
Limitations:
-
Functional group tolerance : Sensitive to electron-withdrawing groups.
Flow Chemistry for Lithiation and Functionalization
Continuous Flow Lithiation
A flow reactor enables precise control over highly exothermic lithiation steps. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole is treated with LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with difluoromethylating reagents (e.g., CF₂Br₂).
Advantages:
Functionalization Outcomes:
Photochemical Cyclization of Fluoronitroalkenes
Mechanism and Conditions
Fluoronitroalkenes (e.g., 2,2-difluoro-1-nitropropene) undergo [3+2] cycloaddition with hydrazonoyl chlorides under UV light (254 nm) in dichloroethane (DCE). Na₃PO₄ acts as a base to deprotonate intermediates.
Optimization Highlights:
Representative Data:
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2,2-Difluoro-N-phenylacetohydrazonoyl chloride | 24 | 85 |
| 2,2-Difluoro-N-methylacetohydrazonoyl chloride | 24 | 78 |
Industrial-Scale Synthesis via Tetrachloroethylene Route
Multi-Step Process Overview
A Chinese patent (CN114195715B) outlines a scalable route starting from tetrachloroethylene:
-
Fluorination : Cl₂C=CCl₂ → CF₃CCl₃ using SbF₃/HF.
-
Photooxidation : CF₃CCl₃ → CF₃COCl under O₂/UV.
-
Condensation : Reaction with methylhydrazine to form pyrazole intermediates.
-
Hydrolysis : Conversion to carboxylic acids for downstream applications.
Process Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | Moderate | High | 50–100 |
| Bromination/Fluorination | 60–75 | High | Medium | 150–200 |
| Flow Lithiation | 75–80 | Excellent | High | 200–300 |
| Photochemical Cyclization | 70–85 | Moderate | Low | 100–150 |
| Tetrachloroethylene Route | 80–90 | High | Industrial | 20–50 |
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce difluoromethyl and trifluoromethyl derivatives with varying degrees of hydrogenation .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit potent antimicrobial properties. For instance, a series of novel compounds derived from 3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole were synthesized and tested against various bacterial strains, including drug-resistant ones. The results indicated minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 21 | S. aureus (MRSA) | 0.5 |
| Compound 26 | Enterococci | 1 |
| Compound 22 | E. coli | 2 |
Antifungal Activity
In another study, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were synthesized and evaluated for antifungal activity against phytopathogenic fungi. The findings revealed that certain compounds exhibited higher antifungal efficacy compared to established fungicides like boscalid, indicating their potential use in agricultural applications .
Herbicidal Properties
The compound has also been explored for its herbicidal properties. Research indicates that pyrazole derivatives can serve as effective herbicides, functioning through the inhibition of specific enzymes involved in plant growth regulation. This suggests that they could be developed into new herbicidal formulations aimed at controlling resistant weed species.
Case Study: Development of Herbicides
A recent patent outlines a method for synthesizing pyrazole-based herbicides that target specific metabolic pathways in plants, leading to effective weed control while minimizing environmental impact . The synthesis involves the reaction of difluoromethyl and trifluoromethyl groups with various aromatic compounds to enhance herbicidal activity.
Mode of Action
The mode of action for these compounds often involves the inhibition of key enzymes such as pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. Activators of PKM2 derived from pyrazole structures have shown promise in anticancer therapies by modulating metabolic pathways characteristic of cancer cells . This dual functionality highlights the versatility of pyrazole derivatives in both medicinal and agricultural chemistry.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors. The difluoromethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Compounds
Structural and Electronic Properties
Substituent Effects
- 3-(Trifluoromethyl)-1H-pyrazole Derivatives: Example: 5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole (Celecoxib intermediate) . The trifluoromethyl group increases lipophilicity and stabilizes the pyrazole ring via electron withdrawal. However, the absence of a difluoromethyl group reduces steric bulk compared to the target compound.
5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole (CAS 1062296-03-0) :
4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib analog) :
Crystallographic and Physicochemical Data
- The crystal structure of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (a related compound) reveals a planar pyrazole ring with substituents influencing molecular packing .
Physicochemical and Stability Data
Biological Activity
3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a candidate for further research in medicinal chemistry. The presence of difluoromethyl and trifluoromethyl groups enhances its reactivity and biological interaction profiles.
The structure of this compound can be represented as follows:
This compound's unique functional groups contribute to its stability and reactivity, particularly in biochemical contexts.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, possess a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus). For instance, compounds with trifluoromethyl substitutions have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains .
- Anti-inflammatory Effects : Pyrazole derivatives have been linked to anti-inflammatory activity. A study reported that certain pyrazole compounds displayed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .
- Anticancer Potential : Research on pyrazole derivatives has indicated potential anticancer properties. Some compounds have been tested successfully against various cancer cell lines, showing promise in inhibiting tumor growth .
The biological activity of this compound is attributed to its interaction with key cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory pathways and microbial metabolism. The trifluoromethyl group enhances binding affinity to these targets, altering downstream signaling pathways .
- Cell Signaling Modulation : It has been observed that this compound can influence cell signaling pathways by modulating the activity of transcription factors and other signaling molecules, which may lead to altered gene expression profiles associated with inflammation and cancer progression .
Case Studies
- Antimicrobial Study : A series of novel pyrazole derivatives, including those with difluoromethyl and trifluoromethyl substitutions, were synthesized and tested against multiple bacterial strains. Compounds exhibited MIC values ranging from 0.25 to 2 µg/mL, demonstrating significant antibacterial efficacy, particularly against resistant strains like MRSA .
- Inflammation Model : In a mouse model of inflammation induced by carrageenan, certain pyrazole derivatives showed significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug. The study highlighted the importance of structural modifications in enhancing anti-inflammatory activity .
Data Summary
Q & A
Q. What are the standard synthetic protocols for preparing 3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole?
- Methodological Answer : Common routes include:
- Cyclocondensation : Reacting α,β-diketones (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with hydrazine derivatives under reflux in ethanol, followed by dehydration to form the pyrazole core .
- Halogen Exchange : Substituting bromine in 3-bromo-5-chloropyrazole with trifluoromethyl groups using reagents like trifluoromethyl chloride under controlled conditions .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl substituents, requiring Pd catalysts and optimized solvent systems (DMF/water) .
Q. Which spectroscopic techniques are most effective for characterizing fluorinated pyrazole derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., dihedral angles between pyrazole and substituent rings, N–H⋯O interactions) .
- NMR Spectroscopy : NMR identifies trifluoromethyl environments, while NMR distinguishes NH protons (δ ~10–12 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm in ester intermediates) .
Q. How is regioselectivity controlled during the cyclocondensation of fluorinated pyrazoles?
- Methodological Answer : Regioselectivity depends on:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl groups direct cyclization to specific positions. For example, EWGs on α,β-diketones stabilize intermediates, favoring 3,5-substitution .
- Reaction Conditions : Acidic media favor kinetic products, while prolonged heating may lead to thermodynamic control .
Advanced Research Questions
Q. How can researchers resolve contradictions in product formation during fluorinated pyrazole synthesis?
- Methodological Answer :
- Intermediate Isolation : If unexpected dihydropyrazoles form (e.g., due to EWGs stabilizing intermediates), dehydration via reflux with or can yield the desired pyrazole .
- Mechanistic Studies : Use DFT calculations to map energy barriers for competing pathways .
Q. What methodological approaches optimize reaction yields in multi-step syntheses of trifluoromethyl-substituted pyrazoles?
- Methodological Answer :
- Stepwise Purification : Isolate intermediates after each step (e.g., column chromatography for boronate esters) to avoid side reactions .
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of fluorinated intermediates .
Q. How do hydrogen-bonding interactions revealed by crystallography influence physicochemical properties?
- Methodological Answer :
- Stability : N–H⋯O bonds in crystals (e.g., helical chains in dihydropyrazoles) enhance thermal stability .
- Solubility : Intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar solvents for recrystallization .
Q. What role do computational methods play in predicting reactivity and stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
